6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a complex organic compound that features a pyrrolidine ring and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine core or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Triazine derivatives: Compounds such as melamine and cyanuric acid also feature a triazine core and have comparable chemical properties.
Uniqueness
What sets 6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride apart is its unique combination of a pyrrolidine ring and a triazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel compounds with enhanced activities.
Properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6.2ClH/c1-15-7-5-9-17(13-15)22-19-24-20(23-18-10-6-8-16(2)14-18)26-21(25-19)27-11-3-4-12-27;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLVIMEEIBHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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